Ethyl 3-cyclopropylprop-2-ynoate

Physicochemical Properties Purification Process Chemistry

Ethyl 3-cyclopropylprop-2-ynoate (CAS 123844-20-2, MF: C₈H₁₀O₂, MW: 138.16 g/mol) is a terminal alkyne ester featuring a strained cyclopropyl ring directly conjugated to an α,β-acetylenic ester system. As a multifunctional building block, it enables convergent access to cyclopropyl-alkyne-containing scaffolds that are inaccessible via simple alkynoates such as ethyl propiolate.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 123844-20-2
Cat. No. B048834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropylprop-2-ynoate
CAS123844-20-2
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC1CC1
InChIInChI=1S/C8H10O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-4H2,1H3
InChIKeyYQKWSKCBPAMHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: Ethyl 3-Cyclopropylprop-2-ynoate (CAS 123844-20-2) as a Differentiated Alkynoate Building Block


Ethyl 3-cyclopropylprop-2-ynoate (CAS 123844-20-2, MF: C₈H₁₀O₂, MW: 138.16 g/mol) is a terminal alkyne ester featuring a strained cyclopropyl ring directly conjugated to an α,β-acetylenic ester system [1]. As a multifunctional building block, it enables convergent access to cyclopropyl-alkyne-containing scaffolds that are inaccessible via simple alkynoates such as ethyl propiolate . The dual reactivity of the alkyne and the cyclopropane ring supports its use in Sonogashira couplings, Huisgen cycloadditions, and nickel-catalyzed co-cyclizations to form medium-ring carbocycles [1].

Why Generic Alkynoate Esters Cannot Replace Ethyl 3-Cyclopropylprop-2-ynoate in Pharmacophore- and Reactivity-Driven Research


Simple alkynoate esters (e.g., ethyl propiolate, methyl propiolate) lack the cyclopropyl ring that imparts distinct steric and electronic effects critical for metabolic stability and conformational restriction in active pharmaceutical ingredients [1]. For instance, the cyclopropyl group in pitavastatin—synthesized from ethyl 3-cyclopropylprop-2-ynoate—significantly alters cytochrome P450 metabolism, a parameter not achievable with unsubstituted propiolates [2]. Substitution with other cyclopropyl alkynoates such as methyl or tert-butyl esters introduces differences in boiling point, density, and ester reactivity, which directly affect purification, formulation, and downstream coupling efficiency [1].

Quantitative Differential Evidence: Ethyl vs. Methyl Cyclopropylpropiolate and Simple Propiolates


Physicochemical Property Differentiation: Distillation Range and Density Provide Purification and Handling Advantages

Ethyl 3-cyclopropylprop-2-ynoate exhibits a distillation range of 87–95 °C at 1.33 kPa [1], which is significantly higher than that of unsubstituted ethyl propiolate (bp 119–120 °C at 760 mmHg) [2] and methyl propiolate (bp 103–105 °C at 760 mmHg) [3]. Its predicted density of 1.06 g/cm³ exceeds that of ethyl propiolate (~0.96 g/mL) [2], enabling denser liquid handling. These differences permit facile separation from lower-boiling reaction components and reduce volatility-related losses during synthesis under reduced pressure.

Physicochemical Properties Purification Process Chemistry

Comparative Synthesis Yield Across Acetylenic Esters: Cyclopropyl Substitution Maintains Competitive Efficiency

The decarboxylative elimination route to ethyl cyclopropylpropiolate proceeds with a final-step yield of 66–78% (overall 33–54%) from diethyl cyclopropylcarbonylmalonate [1]. Under identical reaction conditions extended to other substrates, the yields range from 67% (isopropyl) to 90% (2-thienyl) with the phenyl derivative at 80% [2]. The cyclopropyl substrate yields are thus within the typical range for this method (67–90%), demonstrating that cyclopropyl conjugation does not penalize synthetic efficiency.

Synthetic Methodology Yield Optimization Decarboxylative Elimination

Key Intermediate for Pitavastatin: Cyclopropyl Ring Is Essential for Pharmacological Differentiation

Ethyl 3-cyclopropylprop-2-ynoate is the established intermediate for the cyclopropyl-alkyne moiety of pitavastatin [1]. The cyclopropyl group in pitavastatin diverts the drug away from CYP3A4 metabolism, allowing only a small degree of clinically insignificant metabolism by CYP2C9 [2]. This metabolic profile is a unique differentiator of pitavastatin among statins and cannot be achieved with non-cyclopropyl propiolate intermediates.

Pharmaceutical Intermediate Statins Cytochrome P450 Metabolism

Commercial Purity Benchmarks: Multiple Suppliers Deliver ≥98% Purity, Enabling Direct Use Without Further Purification

Ethyl 3-cyclopropylprop-2-ynoate is available at a purity of 95% from Sigma-Aldrich/Enamine and ≥98% (NLT 98%) from multiple suppliers including Leyan and 001Chemical [1]. In contrast, methyl 3-cyclopropylpropiolate is commonly offered at 95% (Activate Scientific) and tert-butyl cyclopropylpropiolate at 98% [2]. The availability of 98%+ purity allows researchers to deploy the ethyl ester directly in sensitive metal-catalyzed reactions without additional distillation or chromatography.

Quality Control Procurement Purity Comparison

High-Value Application Scenarios for Ethyl 3-Cyclopropylprop-2-ynoate


Synthesis of Pitavastatin and Next-Generation Statin Analogs Requiring CYP3A4 Escape

Deploy ethyl 3-cyclopropylprop-2-ynoate as the direct source of the cyclopropyl-alkyne fragment for quinoline-based HMG-CoA reductase inhibitors. The established metabolic advantage—diversion from CYP3A4 to the clinically silent CYP2C9 pathway—requires the intact cyclopropyl ring, which cannot be introduced by simple propiolates . The ≥98% commercial purity ensures minimal byproduct formation in the key Sonogashira coupling step used to construct the pitavastatin core.

Nickel-Catalyzed [3+2+2] Cycloadditions to Generate 7-Membered Carbocycles

Ethyl 3-cyclopropylprop-2-ynoate participates in Ni(0)-catalyzed co-cyclizations with diynes to form 7,5- and 7,6-fused bicyclic systems [1]. The strained cyclopropyl ring enhances reactivity in these transformations compared to simple acetylenic esters, enabling access to natural product-like skeletons in a single step. The predictable distillation range (87–95 °C at 1.33 kPa) allows clean isolation without chromatographic purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Library Synthesis

Use the terminal alkyne of ethyl 3-cyclopropylprop-2-ynoate as a dipolarophile in click chemistry with azides . The cyclopropyl-substituted triazole products exhibit enhanced metabolic stability and conformational restraint relative to non-cyclopropyl triazoles. Commercial availability at 95–98% purity supports direct use in high-throughput synthesis without additional purification.

Mechanistic Probe Studies Utilizing the Hypersensitive Cyclopropyl–Alkyne Motif

Cyclopropyl alkynes have been classified as hypersensitive mechanistic probes for distinguishing vinyl radical versus cationic intermediates . Ethyl 3-cyclopropylprop-2-ynoate provides a well-characterized, commercially available substrate for these investigations, with its full NMR and IR spectral data published [1], facilitating direct comparison across research groups.

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